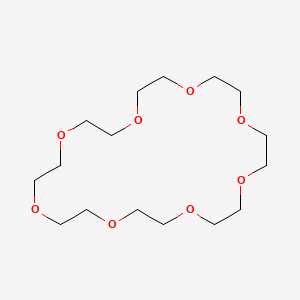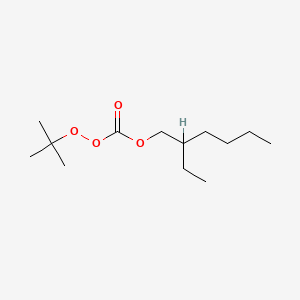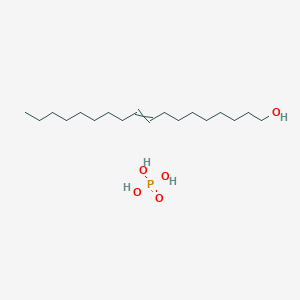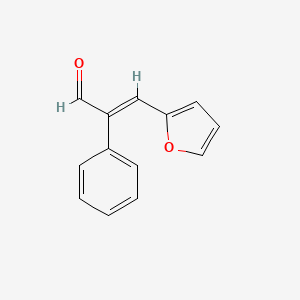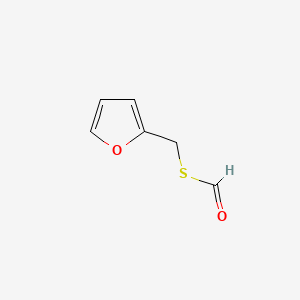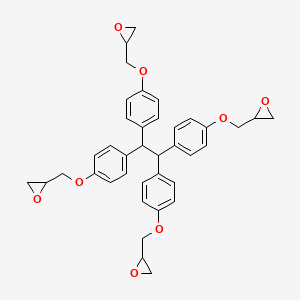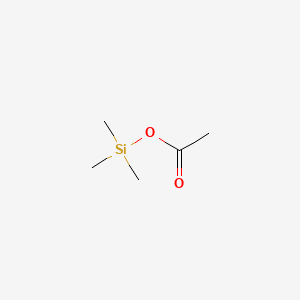
三甲基甲硅酸乙酯
描述
Trimethylsilyl acetate is a chemical compound with the formula C5H12O2Si . It is used in the synthesis of ethyl-2,2-dibromo-2-(trimethylsilyl)acetate and to silylate the enolizable aldehydes and ketones .
Synthesis Analysis
A synthesis method of trimethylsilyl acetate involves adding sodium acetate, a solvent, and a phase transfer catalyst to a reaction kettle, and uniformly stirring at 20-30°C. Trimethyl chlorosilane is then added dropwise to the reaction kettle at an addition speed of 1-2g/min, stirring and reacting for 2-4 hours at 10-60°C to obtain liquid to be filtered .Molecular Structure Analysis
The molecular structure of Trimethylsilyl acetate consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .Chemical Reactions Analysis
Trimethylsilyl acetate is used as a reagent in various chemical reactions. For example, it reacts with dilute hydrochloric acid, dilute alkali, anhydrous HCl, anhydrous bromine, and absolute ethanol . It also undergoes condensation with aromatic aldehydes in the presence of a base catalyst to yield β-trimethylsiloxycarboxylates .Physical And Chemical Properties Analysis
Trimethylsilyl acetate has a density of 0.9±0.1 g/cm3, a boiling point of 107.5±0.0 °C at 760 mmHg, and a vapor pressure of 27.0±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 34.6±3.0 kJ/mol and a flash point of 4.4±0.0 °C .科学研究应用
1. 在碳水化合物化学中的应用
三甲基甲硅酸乙酯在碳水化合物化学中起着至关重要的作用。它用于选择性地从全-O-TMS-保护的碳水化合物中去除伯三甲基甲硅烷基。此过程是研究各种碳水化合物及其衍生物的关键。该方法也已成功应用于 TMS 保护的鞘氨醇 (Cui, Zhaodong, Mao, & Yu, 2013)。
2. 天然产物的合成
在有机化学领域,三甲基甲硅酸乙酯用于丙烯酰烯醇醚的 Prins 环化反应生成 5,6-二氢-2H-吡喃-2-乙酸酯。此过程对于 (+)-灵猫酮等天然产物的全合成至关重要 (Sultana, Indukuri, Deka, & Saikia, 2013)。
3. 水玻璃的老化研究
三甲基甲硅烷基法(涉及使用三甲基甲硅酸乙酯)已用于研究水玻璃的老化过程。该方法提供了对水玻璃随时间推移的成分变化的见解,这在材料科学中非常重要 (Pan, Deng, Yang, & Chen, 2010)。
4. 锂离子电池的改进
三甲基甲硅烷基(三甲基甲硅氧基)乙酸酯已被确定为一种新型电解质添加剂,可改善锂离子电池的电化学性能。它的添加提高了电极材料的利用效率,展示了其在电池技术进步中的潜力 (Zhuang, Du, Zhu, Cao, Dai, Adkins, Zhou, & Zheng, 2018)。
5. 表面化学分析
已经开发出一种使用三甲基甲硅酸乙酯将表面 OH 基团转化为三甲基甲硅烷基醚基团的高效气相方法。该方法在表面化学分析中特别有用,它有助于改变表面性质和分析材料的化学成分 (Duchoslav, Lumetzberger, Leidlmair, Kehrer, Säckl, Breitenbach, Unterweger, Fürst, & Stifter, 2021)。
6. 有机合成应用
三甲基甲硅酸乙酯广泛用于有机合成中,用于各种转化,例如羟基的保护、醚的形成以及在不同反应中的催化剂。这些应用突出了其在合成化学中的多功能性和重要性 (Ghorbani‐Choghamarani, Goudarziafshar, & Zamani, 2011; Ullah, Chen, Zhang, Xing, Yang, Bao, & Ren, 2017) (Ullah, Chen, Zhang, Xing, Yang, Bao, & Ren, 2017)。
作用机制
Target of Action
Trimethylsilyl acetate is primarily used as a reagent in organic chemistry . Its primary targets are the hydroxyl groups found in certain non-volatile compounds such as alcohols, phenols, or carboxylic acids . By substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on these compounds, trimethylsiloxy groups are formed on the molecule .
Mode of Action
The interaction of Trimethylsilyl acetate with its targets results in the formation of trimethylsiloxy groups . This process is known as trimethylsilylation . The trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Biochemical Pathways
The biochemical pathways affected by Trimethylsilyl acetate are those involving the compounds it targets for trimethylsilylation . The downstream effects of this process include increased volatility of the compounds and their enhanced suitability for analysis by certain techniques .
Result of Action
The molecular and cellular effects of Trimethylsilyl acetate’s action primarily involve the transformation of certain non-volatile compounds into more volatile derivatives . This is achieved through the process of trimethylsilylation, which results in the formation of trimethylsiloxy groups on the target molecules .
安全和危害
Trimethylsilyl acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor that causes skin irritation and serious eye irritation . It should be handled with care, using personal protective equipment, and should be used only outdoors or in a well-ventilated area .
Relevant Papers A paper titled “Mild and Efficient Tunable Brønsted Acidic Ionic Liquid Catalyzed O-Acetylation and O-Trimethylsilylation with Trimethylsilyl Acetate (TMSOAc) and Hexamethyldisilazane (HMDS)” discusses a mild and efficient O-acetylation using easily accessible TMSOAc as a novel acetyl reagent and O-trimethylsilylation using HMDS for various alcohols catalyzed by tunable Brønsted acidic ionic liquids (TBAILs) . The paper provides valuable insights into the use of Trimethylsilyl acetate in chemical reactions .
属性
IUPAC Name |
trimethylsilyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2Si/c1-5(6)7-8(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUNJMXHQHHWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883723 | |
| Record name | Silanol, 1,1,1-trimethyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2754-27-0, 13411-48-8 | |
| Record name | Trimethylsilyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2754-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002754270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsilyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013411488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsilyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96780 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silanol, 1,1,1-trimethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanol, 1,1,1-trimethyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetoxytrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trimethylsilyl acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXX47M44WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and structure of trimethylsilyl acetate?
A1: Trimethylsilyl acetate has the molecular formula C5H12O2Si and a molecular weight of 132.22 g/mol. Its structure consists of an acetate group (CH3COO-) bonded to a trimethylsilyl group ( (CH3)3Si-).
Q2: What spectroscopic data is available for characterizing trimethylsilyl acetate?
A2: Researchers often utilize 1H NMR, 13C NMR, and 29Si NMR spectroscopy to analyze TMSOAc. For instance, 1H NMR analysis reveals distinct signals for the trimethylsilyl group and the acetate methyl group. [, , ]
Q3: Is trimethylsilyl acetate thermally stable?
A3: While generally stable, TMSOAc can undergo thermolysis at high temperatures. Studies using ultraviolet photoelectron spectroscopy have shown that it decomposes to a small extent at 800 °C, primarily yielding acetic acid. [] Another study investigated the gas-phase thermolysis using FT-IR. []
Q4: How is trimethylsilyl acetate used in organic synthesis?
A4: TMSOAc serves as a reagent for introducing acetyl or trimethylsilyl groups into molecules. It acts as an alternative to traditional acetylating agents like acetic anhydride. [, ]
Q5: Can you provide an example of trimethylsilyl acetate's use in a specific reaction?
A5: TMSOAc, in conjunction with sulfuryl chloride, facilitates the oxidative chlorination of sulfenyl derivatives to synthesize sulfinyl chlorides. [, ]
Q6: How does trimethylsilyl acetate enable the synthesis of β-keto acids and methyl ketones?
A6: The acylation of TMSOAc provides a synthetic pathway to β-keto acids, which are valuable intermediates in the preparation of ketones. [, ]
Q7: What role does trimethylsilyl acetate play in the preparation of α,β-unsaturated esters?
A7: TMSOAc is a crucial reagent in reactions with lithium enolates of α-trimethylsilyl esters. The reaction with aldehydes or ketones forms a β-oxidosilane intermediate, which readily eliminates to yield the desired α,β-unsaturated esters. [] Additionally, it can be utilized in a two-carbon homologation reaction of aldehydes to achieve this outcome. []
Q8: Are there any stereoselective applications of trimethylsilyl acetate in synthesis?
A8: Yes, TMSOAc plays a role in stereoselective synthesis. For example, the bromomagnesium enolate of trimethylsilyl acetate enables the highly stereoselective preparation of (E)-α,β-unsaturated esters. This reaction proceeds through an isolable β-hydroxy-α-silyl ester intermediate, which undergoes trans elimination in the presence of BF3OEt2 to yield the (E)-isomer. [] In another instance, a titanium tetrachloride (TiCl4) mediated alkenation reaction utilizes a TMSOAc derivative for the (Z)-selective alkenation of aldehydes. []
Q9: Can you elaborate on the use of trimethylsilyl acetate in glycosylation reactions?
A9: TMSOAc plays a role in achieving highly α-selective glycosylation. It has been successfully employed in a one-pot glycosylation procedure starting from glycosyl acetate, utilizing iodotrimethylsilane and phosphine oxide. This method effectively yields the corresponding disaccharides with high α-selectivity. []
Q10: Are there alternative reagents that can be used in place of trimethylsilyl acetate in some reactions?
A10: Yes, depending on the specific reaction, alternatives to TMSOAc might be viable. For example, in the context of silicon activation for nucleophilic additions, tetrabutylammonium salts like Bu4NOAc have shown promise as alternatives to TMSOAc. [, ]
Q11: Does trimethylsilyl acetate exhibit any catalytic properties?
A11: While not a catalyst itself, TMSOAc can be utilized in conjunction with catalysts. For instance, it is used with tunable Brønsted acidic ionic liquids (TBAILs) for O-acetylation and O-trimethylsilylation reactions. []
Q12: Are there any specific material compatibility concerns with trimethylsilyl acetate?
A13: TMSOAc is known to be base-sensitive. Proper storage under cool, dry conditions in tightly closed containers with adequate ventilation is recommended. []
Q13: Have there been any computational studies involving trimethylsilyl acetate?
A14: Yes, computational methods have been employed to study TMSOAc. For example, molecular orbital calculations have been performed to understand the electronic structure and bonding properties of the molecule. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



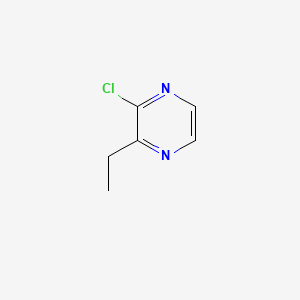



![2,2'-[(3-Acetamidophenyl)imino]diethyl diacetate](/img/structure/B1583725.png)
